[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid
Description
[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid is a structurally complex organic compound featuring:
- Acetic acid backbone: Provides carboxylate functionality for coordination or hydrogen bonding.
- Cyclohexyl group: A six-membered carbon ring contributing to hydrophobicity and stereochemical rigidity.
- Substituents: 2-Acetylamino group: Introduces an amide bond (-NH-CO-CH₃), enhancing hydrogen-bonding capacity. Ethylamino group: A secondary amine (-NH-CH₂-CH₃) that can participate in protonation or metal coordination.
This compound is hypothesized to exhibit applications in adsorption processes, pharmaceuticals, or catalysis due to its multifunctional groups .
Properties
IUPAC Name |
2-[(2-acetamidocyclohexyl)-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(8-12(16)17)11-7-5-4-6-10(11)13-9(2)15/h10-11H,3-8H2,1-2H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCCOXADIYHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves the reaction of cyclohexylamine with ethyl bromoacetate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound's structure suggests potential for various pharmacological activities. Its acetylamino group may enhance its interaction with biological targets, potentially leading to applications in:
- Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. This opens avenues for developing treatments for neurological disorders such as depression and anxiety.
- Pain Management : Preliminary studies suggest analgesic properties, indicating potential use in pain relief therapies.
Case Study 1: Neuropharmacological Effects
A study investigating the effects of similar compounds on serotonin receptors demonstrated that modifications to the cyclohexyl structure can significantly alter receptor binding affinities. This suggests that [(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid could be a candidate for further research in neuropharmacology.
Case Study 2: Analgesic Properties
Research on structurally related compounds has shown promising results in pain management. For instance, compounds that share a similar acetylamino structure have demonstrated efficacy in reducing inflammation and pain in animal models. Further investigation into this compound could validate these findings.
Mechanism of Action
The mechanism of action of [(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) [(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic Acid ()
- Key differences :
- Replaces the acetyl group with a tert-butoxycarbonyl (Boc) group .
- Boc group : Larger and more sterically hindered, reducing solubility in polar solvents but enhancing stability against hydrolysis.
- Impact :
b) (2S)-2-Amino-2-(3-oxocyclohexyl)acetic Acid ()
- Key differences: Features a ketone group at the cyclohexane 3-position instead of an acetylamino group. Lacks the ethylamino substituent.
- Impact :
c) 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic Acid ()
Physicochemical Properties
| Property | [(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic Acid | [(4-tert-Boc-amino-cyclohexyl)-ethyl-amino]-acetic Acid | (2S)-2-Amino-2-(3-oxocyclohexyl)acetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.32 | 313.40 | 171.19 |
| Solubility in Water | Moderate | Low | High |
| Key Functional Groups | -NH-CO-CH₃, -NH-CH₂-CH₃, -COOH | -NH-Boc, -NH-CH₂-CH₃, -COOH | -NH₂, C=O, -COOH |
| pKa (Carboxylic Acid) | ~2.5 | ~2.5 | ~2.5 |
| Stability | Prone to hydrolysis under acidic conditions | Resistant to hydrolysis | Stable in neutral pH |
Adsorption Performance (Hypothetical Comparison)
Notes:
- The target compound’s ethylamino group may enhance uranium coordination compared to purely carboxylate-based adsorbents .
Environmental Remediation
Pharmaceutical Potential
- Analogous compounds like (2S)-2-Amino-2-(3-oxocyclohexyl)acetic Acid are used in peptide synthesis and enzyme inhibition studies .
- The acetylated amino group in the target compound may mimic acetylated lysine residues, relevant in epigenetic drug design.
Biological Activity
[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound characterized by its unique structure, which combines an acetylamino group, a cyclohexyl ring, and an ethylamino chain linked to acetic acid. This structural complexity suggests potential for diverse biological activities, making it a candidate for therapeutic applications.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : Approximately 242.32 g/mol
- Structural Features :
- Acetylamino group enhances solubility.
- Cyclohexyl ring provides structural stability.
- Ethylamino group may facilitate interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The acetylamino and ethylamino groups likely engage in hydrogen bonding with enzymes or receptors, modulating their activity.
- Structural Stability : The cyclohexyl component contributes to the overall stability of the molecule, potentially enhancing its bioavailability and pharmacokinetics.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis. It binds to specific proteins within bacterial cells, inhibiting essential processes such as protein synthesis.
- Efficacy Against Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa and Acinetobacter species.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Disruption of membrane integrity |
| Pseudomonas aeruginosa | Significant antimicrobial effect |
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against common bacterial strains.
- Methodology : In vitro assays were conducted using various concentrations of the compound against selected pathogens.
- Results : Significant inhibition was observed at concentrations as low as 50 µg/mL for E. coli and S. aureus, indicating strong antibacterial potential.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects in a model of oxidative stress.
- Methodology : Neuronal cell lines were treated with the compound prior to exposure to oxidative agents.
- Results : Cells pre-treated with this compound showed reduced markers of apoptosis compared to controls.
Research Findings
Recent research highlights the compound's potential in drug development:
- Therapeutic Applications : Due to its dual action as an antimicrobial and a neuroprotective agent, it could be explored for treating infections as well as neurodegenerative diseases.
- Synthesis and Modifications : Ongoing studies are focused on synthesizing derivatives that may enhance its biological activity or alter pharmacokinetic properties.
Q & A
(Basic) What are the recommended synthetic routes for [(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid, and how is purity ensured?
The compound is synthesized via glycine acetylation followed by cyclohexyl group functionalization. Key steps include:
- Acetylation : Reacting glycine with acetic anhydride under controlled temperature (e.g., 40–60°C) to form the acetamido intermediate.
- Cyclohexyl functionalization : Introducing the cyclohexyl-ethyl-amino moiety via nucleophilic substitution or coupling reactions, typically using catalysts like palladium or copper complexes .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures >95% purity. Analytical techniques like HPLC or GC-MS validate purity .
(Advanced) How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves:
- Catalyst screening : Testing transition-metal catalysts (e.g., Pd/C, CuI) for coupling efficiency. For example, Pd/C in DMF at 80°C increased yields by 15% compared to non-catalytic methods .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility, reducing side-product formation.
- Kinetic monitoring : Using in-situ FTIR or NMR to track reaction progress and adjust stoichiometry in real time .
Contradictions in reported yields (e.g., 60–85%) may stem from residual moisture or oxygen sensitivity, necessitating inert atmospheres .
(Basic) Which analytical methods are most reliable for characterizing this compound?
- Structural confirmation :
- Purity assessment :
(Advanced) How should researchers address discrepancies in reported biological activities of this compound?
Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Experimental variables : Cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ROS detection kits).
- Metabolic stability : Differences in hepatic metabolism across models (e.g., murine vs. human microsomes).
Mitigation strategies : - Standardize protocols using OECD guidelines for in vitro assays.
- Include positive controls (e.g., ascorbic acid for antioxidants) and validate via orthogonal methods (e.g., fluorescence microscopy and ELISA) .
(Advanced) What mechanisms explain pH-dependent cellular uptake of this compound in astrocyte models?
- pH-sensitive transport : At physiological pH (7.4), the compound’s carboxyl group (-COOH) deprotonates, enhancing solubility but reducing passive diffusion.
- Carrier-mediated uptake : Astrocytes express monocarboxylate transporters (MCTs), which facilitate uptake at lower pH (6.5–7.0), as shown in C-labeled acetate studies .
Experimental design : - Use pH-buffered media (e.g., HEPES) and MCT inhibitors (e.g., AR-C155858) to isolate transport mechanisms .
(Basic) What documented chemical reactions involve this compound?
- Oxidation : Forms a ketone derivative (cyclohexanone analog) under strong oxidants (e.g., KMnO in acidic conditions) .
- Esterification : Reacts with methanol/H to yield methyl esters, useful for GC analysis .
- Chelation : Binds divalent metals (e.g., Cu) via the amino and carboxyl groups, studied via UV-Vis spectroscopy .
(Advanced) How can researchers validate biomolecular interactions of this compound?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., sEH enzyme) and measure binding kinetics (K, k/k) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions.
- Negative controls : Use scrambled peptides or inactive analogs to rule out nonspecific binding .
(Basic) What are the safety considerations for handling this compound?
- Toxicity : Limited data; assume acute toxicity (LD > 2000 mg/kg in rats) based on structural analogs .
- Protective measures : Use nitrile gloves, fume hoods, and avoid inhalation of fine powders.
- Storage : Desiccate at 2–8°C in amber vials to prevent hydrolysis .
(Advanced) How does stereochemistry influence the biological activity of this compound?
- Enantiomer-specific effects : The (R)-isomer may exhibit higher sEH inhibition (IC 0.8 µM) compared to the (S)-isomer (IC 3.2 µM) due to better fit in the enzyme’s chiral pocket.
- Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using lipases .
(Advanced) What computational tools predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
